Titanium tetracarbide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

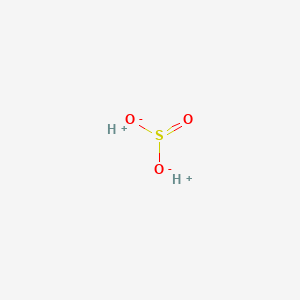

Titanium tetracarbide (TiC4) is a chemical compound that belongs to the family of carbides. It is a grey powder that is insoluble in water and has a high melting point of 3200°C. TiC4 is widely used in various scientific research applications due to its unique properties.

Mécanisme D'action

Titanium tetracarbide works by forming a hard and wear-resistant coating on the surface of materials. The coating is formed by heating this compound to high temperatures, which causes it to react with the surface of the material. The resulting coating is extremely hard and wear-resistant, which makes it ideal for use in cutting tools and aerospace components.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to humans or animals when ingested or inhaled in small amounts. However, exposure to high concentrations of this compound can cause respiratory irritation and lung damage.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Titanium tetracarbide in lab experiments is its unique properties, which make it ideal for use in various scientific research applications. This compound is extremely hard and wear-resistant, which makes it ideal for use in cutting tools and aerospace components. However, this compound is also expensive and difficult to produce, which limits its use in some lab experiments.

Orientations Futures

There are several future directions for research on Titanium tetracarbide. One area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for this compound, such as in the production of new materials with unique properties. Additionally, there is a need for more research on the biochemical and physiological effects of this compound, particularly on the long-term effects of exposure to high concentrations of the compound.

Conclusion:

In conclusion, this compound is a unique chemical compound that has various scientific research applications. It is widely used in the field of materials science, where it is used to produce hard and wear-resistant coatings for cutting tools, aerospace components, and automotive parts. This compound is also used in the production of high-temperature ceramics and electronic components. While this compound has several advantages for use in lab experiments, it is also expensive and difficult to produce. There is a need for more research on this compound, particularly on the development of new synthesis methods and applications, and the long-term effects of exposure to high concentrations of the compound.

Méthodes De Synthèse

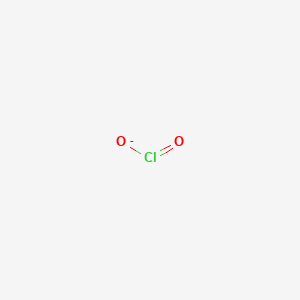

The synthesis of Titanium tetracarbide is typically achieved by reacting titanium tetrachloride (TiCl4) with methane (CH4) in a high-temperature furnace. The reaction produces this compound and hydrogen chloride (HCl) as a byproduct. The reaction can be represented as follows:

TiCl4 + 4CH4 → this compound + 4HCl

Applications De Recherche Scientifique

Titanium tetracarbide has various scientific research applications. It is widely used in the field of materials science, where it is used to produce hard and wear-resistant coatings for cutting tools, aerospace components, and automotive parts. This compound is also used in the production of high-temperature ceramics, which are used in the aerospace industry. Additionally, this compound is used in the production of electronic components, such as semiconductors and sensors.

Propriétés

| 12547-96-5 | |

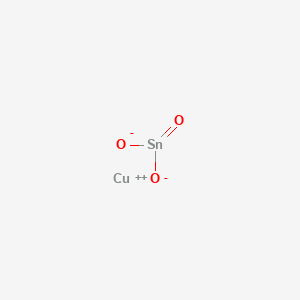

Formule moléculaire |

C4H2Ti |

Poids moléculaire |

97.93 g/mol |

Nom IUPAC |

ethyne;titanium(2+) |

InChI |

InChI=1S/2C2H.Ti/c2*1-2;/h2*1H;/q2*-1;+2 |

Clé InChI |

OVFPXJIOOZWPHD-UHFFFAOYSA-N |

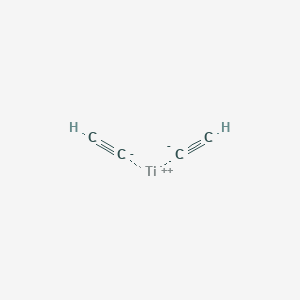

SMILES |

C#[C-].C#[C-].[Ti+2] |

SMILES canonique |

C#[C-].C#[C-].[Ti+2] |

Synonymes |

Titanium tetracarbide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)

![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)